molecular formula C19H26BrN3O2S2 B2547772 4-bromo-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 847381-15-1

4-bromo-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Cat. No. B2547772
CAS RN: 847381-15-1
M. Wt: 472.46
InChI Key: NTRYPVBJLOOOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-bromo-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides typically contain a sulfur dioxide (SO2) moiety bonded to an amine group, and they are often used as antimicrobial agents. The presence of a thiophene and a bromine atom in the compound suggests potential for bioactivity, as these features are commonly seen in pharmacologically active molecules.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the formation of a thiazole ring and subsequent attachment to a benzenesulfonamide moiety . Similarly, the synthesis of benzo[b]thiophenes, which share the thiophene component with the compound , can be achieved through a copper-catalyzed thiolation annulation reaction . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a thiophene ring can contribute to the compound's binding affinity to various enzymes or receptors due to its aromaticity and electron-rich nature. Molecular modeling studies, as performed for 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides, can provide insights into the interaction between the compound and biological targets . These studies can help in understanding the molecular basis of the compound's potential bioactivity.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, which can be exploited to modify their structure and, consequently, their biological properties. For instance, the reactivity of the sulfonamide group can be utilized to introduce different substituents, potentially leading to new derivatives with enhanced activity or selectivity. The bromine atom in the compound could also be used for further chemical transformations, such as cross-coupling reactions, to generate a diverse array of derivatives for biological evaluation .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and pKa, are important for their pharmacokinetic and pharmacodynamic profiles. These properties can influence the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of a bromine atom and a thiophene ring in the compound could affect its lipophilicity, which in turn could impact its ability to cross biological membranes .

Scientific Research Applications

Gastroprotective Properties of Ebrotidine

Ebrotidine is a compound with similar structural motifs, notable for combining H2-receptor antagonist properties with cytoprotective actions. The gastroprotective properties of ebrotidine stem from its ability to enhance the physicochemical characteristics of mucus gel, increase the synthesis and secretion of gastric mucus components, and promote mucosal repair essential for maintaining mucosal integrity. This makes ebrotidine a potential candidate for ulcer disease treatment due to its unique ability to promote events essential for mucosal repair (Slomiany & Slomiany, 1997).

DNA Minor Groove Binder Hoechst 33258

Hoechst 33258 is a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. It is widely used as a fluorescent DNA stain, facilitating chromosome and nuclear staining in plant cell biology, among other applications. This compound's derivatives also find uses as radioprotectors and topoisomerase inhibitors, highlighting the importance of structural motifs in drug design and the investigation of DNA sequence recognition (Issar & Kakkar, 2013).

Thiophene Analogues and Bioactivity

Thiophene derivatives, including the thiophen-2-yl group mentioned in the query compound, are of great interest in medicinal chemistry due to their presence in bioactive molecules with diverse applications. These compounds play a significant role in drug design, showing activities such as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive. The synthesis and modification of thiophene derivatives are crucial for developing new therapeutic agents with optimized activity and selectivity (Ostrowski, 2022).

properties

IUPAC Name

4-bromo-N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BrN3O2S2/c1-3-22-10-12-23(13-11-22)19(18-5-4-14-26-18)15(2)21-27(24,25)17-8-6-16(20)7-9-17/h4-9,14-15,19,21H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRYPVBJLOOOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.